An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-chloro-1-benzofuran-2-carbaldehyde
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-chloro-1-benzofuran-2-carbaldehyde
This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-chloro-1-benzofuran-2-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the structural elucidation and characterization of this and similar heterocyclic compounds. While direct experimental spectra for this specific molecule are not widely published, this guide offers a robust predictive analysis grounded in the established NMR data of analogous structures.
Introduction
4-chloro-1-benzofuran-2-carbaldehyde is a substituted heterocyclic compound belonging to the benzofuran class of molecules. Benzofurans are significant structural motifs found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities.[1] Accurate structural characterization is paramount in the development of novel therapeutics, and NMR spectroscopy stands as an indispensable tool for the unambiguous determination of molecular architecture.[2][3] This guide will delve into the expected ¹H and ¹³C NMR spectral features of 4-chloro-1-benzofuran-2-carbaldehyde, providing a detailed interpretation based on the influence of its constituent functional groups.
Core Principles of NMR Spectroscopy of Substituted Benzofurans
The benzofuran ring system presents a unique electronic environment that gives rise to characteristic signals in both ¹H and ¹³C NMR spectra. The chemical shifts of the protons and carbons are influenced by several factors, including the aromaticity of the fused rings, the electronegativity of the furan oxygen, and the electronic effects of substituents.
In the case of 4-chloro-1-benzofuran-2-carbaldehyde, the presence of an electron-withdrawing aldehyde group at the 2-position and a halogen (chloro) group at the 4-position significantly modulates the chemical environment of the nuclei within the molecule. The aldehyde proton is expected to appear at a characteristically low field (downfield) due to the strong deshielding effect of the carbonyl group.[4][5] Similarly, the aromatic protons and carbons will exhibit shifts that are a composite of the effects of the fused furan ring, the aldehyde, and the chloro substituent.
Experimental Protocol for NMR Analysis
To ensure the acquisition of high-quality NMR data, a well-defined experimental protocol is crucial. The following procedure outlines a self-validating system for the analysis of aromatic aldehydes like 4-chloro-1-benzofuran-2-carbaldehyde.
Sample Preparation
-
Analyte Purity: Ensure the sample of 4-chloro-1-benzofuran-2-carbaldehyde is of high purity to avoid signals from impurities that could complicate spectral interpretation.
-
Solvent Selection: A suitable deuterated solvent that completely dissolves the analyte is essential. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.[6]
-
Concentration: For ¹H NMR, a concentration of 5-20 mg of the analyte in approximately 0.6 mL of the deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[6]
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0.00 ppm.[3][4]
-
Transfer to NMR Tube: Carefully transfer the prepared solution into a clean, high-quality 5 mm NMR tube to a height of about 4-5 cm.[6]
Data Acquisition
The following diagram illustrates a typical workflow for NMR data acquisition:
Caption: Structure of 4-chloro-1-benzofuran-2-carbaldehyde with atom numbering.
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. [3]
-
Carbonyl Carbon (C=O): This carbon will be the most downfield signal, typically appearing above δ 175 ppm. [7]* Aromatic and Furan Carbons: The remaining eight carbons of the benzofuran ring system will resonate in the aromatic region (δ 110-160 ppm). [8]The carbon attached to the chlorine (C-4) and the carbons of the furan ring (C-2 and C-7a) are expected to be significantly deshielded. The specific assignments can be confirmed using 2D NMR techniques like HSQC and HMBC.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 4-chloro-1-benzofuran-2-carbaldehyde. By understanding the fundamental principles of NMR and the influence of various substituents on chemical shifts, researchers can confidently approach the structural elucidation of this and related heterocyclic compounds. The experimental protocols and predictive data presented herein serve as a valuable resource for scientists engaged in synthetic chemistry and drug discovery.
References
- A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles - Benchchem. (n.d.).
- An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery - Benchchem. (n.d.).
- (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
- 2-Benzofurancarboxaldehyde | C9H6O2 | CID 61341 - PubChem. (n.d.).
- Using NMR To Investigate Products of Aldol Reactions: Identifying Aldol Addition versus Condensation Products or Conjugate Addition Products from Crossed Aldol Reactions of Aromatic Aldehydes and Ketones - ACS Publications. (2013, March 19).
- 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Raymond J. Abr - Modgraph. (n.d.).
- How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. (2025, May 29).
- How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025, July 24).
- proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO - Doc Brown's Chemistry. (2026, March 1).
- Regioselective Synthesis of Benzofuranones and Benzofurans - Beaudry Research Group - Oregon State University. (2021, April 14).
- Interpreting | OpenOChem Learn. (n.d.).
- 4-Chlorobenzaldehyde(104-88-1) 13C NMR spectrum - ChemicalBook. (n.d.).
- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.).
- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. (2023, May 31).
- 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.).
- 13C NMR Chemical Shift - Oregon State University. (2022, March 9).
- Benzofuran-2-carboxylic acid(496-41-3) 13C NMR spectrum - ChemicalBook. (n.d.).
- Example 8. (n.d.).
- Benzofuran(271-89-6) 1H NMR spectrum - ChemicalBook. (n.d.).
Sources
- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. azooptics.com [azooptics.com]
- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
